molecular formula C25H21ClN2O3 B15002147 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B15002147
M. Wt: 432.9 g/mol
InChI Key: CEPLEIQVPOOLKH-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 3-position with a 4-chlorobenzyl group and an acetamide linker connected to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula

C25H21ClN2O3

Molecular Weight

432.9 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C25H21ClN2O3/c26-19-7-5-17(6-8-19)15-28-16-18(21-3-1-2-4-22(21)28)13-25(29)27-20-9-10-23-24(14-20)31-12-11-30-23/h1-10,14,16H,11-13,15H2,(H,27,29)

InChI Key

CEPLEIQVPOOLKH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions . The chlorophenyl group is introduced via electrophilic substitution reactions, while the benzodioxin ring is formed through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chlorophenyl and benzodioxin groups may enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ primarily in the substituents on the indole, acetamide linker, and terminal aromatic groups. Key examples include:

Compound Name Key Substituents Biological/Functional Relevance Reference
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-(1H-indol-3-yl)-N-(pyridin-4-yl)acetamide Pyridin-4-yl terminal group Potential kinase inhibition or receptor modulation
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-cyanophenylsulfonyl)acetamide 4-Cyanophenylsulfonyl group Enhanced acidity, possible protease inhibition
N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide Trifluoromethoxy phenyl, pyrrolidinyl group CNS-targeted glycosphingolipid reduction
2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1S)-1-(hydroxymethyl)propyl]acetamide Hydroxymethyl propyl group Improved solubility, experimental drug candidate

Key Observations :

  • The 4-chlorobenzyl group in the target compound contrasts with 4-chlorobenzoyl (ester) in analogues, altering electronic effects and steric bulk .
  • Terminal groups like pyridin-4-yl () or dihydrobenzo-dioxin (target compound) influence hydrogen-bonding capacity and target selectivity.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The dihydrobenzo-dioxin group in the target compound may improve metabolic stability compared to the pyrrolidinyl-containing analogue in , which has a short half-life .
  • Solubility : The hydroxymethyl propyl group in ’s compound enhances aqueous solubility, a feature absent in the target compound, which relies on the dihydrobenzo-dioxin’s moderate polarity .

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